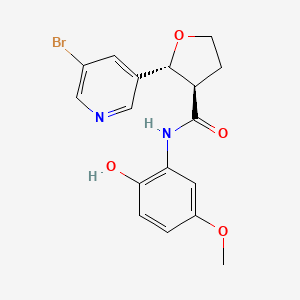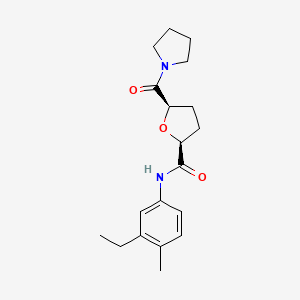![molecular formula C19H18N2O2 B7341321 N-[3-(2-methylphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide](/img/structure/B7341321.png)
N-[3-(2-methylphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-methylphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide, also known as ML277, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. ML277 is a selective activator of the Kir7.1 potassium channel, which plays a crucial role in regulating cellular processes such as ion homeostasis, cell proliferation, and apoptosis.
Wirkmechanismus
N-[3-(2-methylphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide activates the Kir7.1 potassium channel by binding to a specific site on the channel protein. This leads to an increase in potassium ion flux across the cell membrane, which can have various downstream effects on cellular processes. The activation of Kir7.1 channels has been linked to the regulation of ion homeostasis, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and tissues. It can regulate ion transport across cell membranes, which can affect cellular excitability and signaling. This compound has also been shown to have anti-inflammatory effects and can modulate the immune response in certain disease models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(2-methylphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for study. This compound is also highly selective for the Kir7.1 channel, which minimizes off-target effects. However, there are limitations to the use of this compound in laboratory experiments. It is not suitable for use in certain cell types or tissues, and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(2-methylphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide. One potential application is in the treatment of epilepsy, where this compound has been shown to have anticonvulsant effects. This compound may also have potential therapeutic applications in cardiac arrhythmias and cystic fibrosis. Further studies are needed to fully understand the mechanisms of action of this compound and its effects on cellular processes. Additionally, the development of more selective and potent activators of Kir7.1 channels may lead to the discovery of new therapeutic targets for various diseases.
Synthesemethoden
The synthesis of N-[3-(2-methylphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide involves several chemical reactions, starting with the preparation of 3-(2-methylphenyl)cyclobutanone. This intermediate is then reacted with furo[3,2-c]pyridine-4-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable candidate for further study.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-methylphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to have beneficial effects in various disease models, including epilepsy, cardiac arrhythmias, and cystic fibrosis. This compound has also been studied for its potential use as a tool compound to study the physiological roles of Kir7.1 channels.
Eigenschaften
IUPAC Name |
N-[3-(2-methylphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-4-2-3-5-15(12)13-10-14(11-13)21-19(22)18-16-7-9-23-17(16)6-8-20-18/h2-9,13-14H,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWDZAURLPTVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(C2)NC(=O)C3=NC=CC4=C3C=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R)-N-[[4-fluoro-2-(methylsulfanylmethyl)phenyl]methyl]-3-phenyl-1,4-dioxane-2-carboxamide](/img/structure/B7341247.png)

![(2R,3R)-N-[(1-benzylcyclohexyl)methyl]-2-(2-ethylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7341264.png)
![[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone](/img/structure/B7341267.png)
![(1R,2R)-N-[(1-benzylcyclohexyl)methyl]-2-(3-methylimidazol-4-yl)cyclopropane-1-carboxamide](/img/structure/B7341274.png)
![[(1R,2R)-2-(2-methylphenyl)cyclopropyl]-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7341281.png)
![(2R,3R)-N-[(1-benzylcyclohexyl)methyl]-2-(1-methylimidazol-2-yl)oxane-3-carboxamide](/img/structure/B7341287.png)

![1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone](/img/structure/B7341297.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]furo[3,2-c]pyridine-4-carboxamide](/img/structure/B7341301.png)
![(2R,3R)-N-[[3-(methylsulfanylmethyl)phenyl]methyl]-3-(pyrazol-1-ylmethyl)oxolane-2-carboxamide](/img/structure/B7341308.png)
![(2R,4S)-1-acetyl-4-hydroxy-N-[2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7341328.png)
![N-[(1R,2S)-2-(4-ethoxyphenyl)cyclopropyl]furo[3,2-c]pyridine-4-carboxamide](/img/structure/B7341332.png)